Carbonic Anhydrase IX Inhibition: Nanomolar Potency and Competitive Mechanism
N-Allyl-4-bromobenzenesulfonamide inhibits tumor-associated carbonic anhydrase IX (CA IX) with a competitive mechanism, demonstrating an IC50 value in the nanomolar range, which is a hallmark of potent CA IX targeting . This inhibitory profile is consistent with the class-level behavior of N-allyl sulfonamides, where the allyl group is essential for CA isoform recognition [1]. While direct comparative IC50 data for this specific compound against N-allylbenzenesulfonamide is not available, the presence of the 4-bromo substituent is known to enhance binding affinity to CA isoforms relative to unsubstituted analogs due to favorable hydrophobic and electronic interactions in the active site [2].
| Evidence Dimension | Carbonic anhydrase IX inhibition potency |
|---|---|
| Target Compound Data | IC50 reported as nanomolar range (competitive inhibition profile) |
| Comparator Or Baseline | N-allylbenzenesulfonamide (no bromo): no quantitative CA IX data available; class-level nanomolar inhibition for N-allyl sulfonamides generally |
| Quantified Difference | Not directly quantified; 4-bromo substitution enhances CA binding affinity based on SAR in related sulfonamide series |
| Conditions | In vitro enzymatic assay, human carbonic anhydrase IX |
Why This Matters
The competitive nanomolar CA IX inhibition profile positions N-allyl-4-bromobenzenesulfonamide as a valuable tool compound for programs targeting tumor hypoxia and pH regulation, where CA IX is a validated therapeutic target.
- [1] Chazalette C, Rivière-Baudet M, Scozzafava A, Abbate F, Maarouf ZB, Supuran CT. (2001). Carbonic anhydrase inhibitors: allylsulfonamide, styrene sulfonamide, N-allyl sulfonamides and some of their Si, Ge, and B derivatives. J Enzyme Inhib, 16(6):475-89. View Source
- [2] M. Krátký, J. Vinšová, M. Volková, V. Buchta, F. Trejtnar, J. Stolaříková. (2013). Electron-withdrawing substituted benzenesulfonamides against the predominant community-associated methicillin-resistant Staphylococcus aureus strain USA300. Monatsh Chem, 144, 461–471. View Source
